REACTION_SMILES
|
[CH3:30][S:31](=[O:32])[CH3:33].[F:17][C:18]([F:19])([F:20])[I:21].[Fe+2:29].[OH:22][OH:23].[S:12](=[O:13])(=[O:14])([OH:15])[OH:16].[S:24]([O-:25])([O-:26])(=[O:27])=[O:28].[nH:1]1[c:2]([NH2:3])[n:4][c:5]2[n:6][cH:7][nH:8][c:9]2[c:10]1=[O:11]>>[nH:1]1[c:2]([NH2:3])[n:4][c:5]2[n:6][c:7]([C:18]([F:17])([F:19])[F:20])[nH:8][c:9]2[c:10]1=[O:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
FC(F)(F)I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Fe+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1nc2nc[nH]c2c(=O)[nH]1
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1nc2nc(C(F)(F)F)[nH]c2c(=O)[nH]1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |